molecular formula C18H17NO5 B135744 cis-Tranilast CAS No. 91920-58-0

cis-Tranilast

Cat. No. B135744
CAS RN: 91920-58-0
M. Wt: 327.3 g/mol
InChI Key: NZHGWWWHIYHZNX-NTMALXAHSA-N
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Description

Cis-Tranilast is an antiallergic drug used to treat bronchial asthma, allergic rhinitis, and atopic dermatitis . It was developed by Kissei Pharmaceuticals and approved in Japan and South Korea in 1982 . The molecular formula of cis-Tranilast is C18H17NO5 and its molecular weight is 327.33 .


Synthesis Analysis

Cis-Tranilast has been synthesized using known synthetic transformations, including N-bromoacetamide mediated Hofmann rearrangement, highly selective carbamate cleavage with trimethylsilyl iodide, and dehydration of carboxamide group to nitrile in the presence of SOCl2 . Another study demonstrated the potential for yeast (Saccharomyces cerevisiae) to be used as a catalyst for the synthesis of tranilast and various tranilast analogs (cinnamoyl anthranilates) .


Molecular Structure Analysis

The molecular structure of cis-Tranilast consists of 18 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . It has 6 hydrogen bond acceptors, 2 hydrogen bond donors, 6 freely rotating bonds, and no violations of the Rule of 5 .


Chemical Reactions Analysis

The antiproliferative properties of cis-Tranilast were discovered when it was found that cis-Tranilast elicited an inhibitory effect on fibroblast proliferation in vitro and also suppressed collagen production both in vitro and in vivo .


Physical And Chemical Properties Analysis

Cis-Tranilast has a density of 1.3±0.1 g/cm3, a boiling point of 585.5±50.0 °C at 760 mmHg, and a flash point of 307.9±30.1 °C . Its molar refractivity is 91.6±0.3 cm3, and it has a polar surface area of 85 Å2 .

Scientific Research Applications

Treatment of Fibroids

Tranilast has shown promising results in the treatment of fibroids. In a study, it was found that Tranilast reduced fibroid growth through its inhibitory effects on cell proliferation and induction of apoptosis . The study was conducted on a mouse model implanted with human-derived fibroids. The mice were treated with Tranilast for two months, and the results showed a 37% reduction in tumor weight .

Inhibition of Extracellular Matrix Deposition

Tranilast has been found to inhibit the deposition of the extracellular matrix (ECM). This is particularly relevant in the context of fibroids, which are characterized by excess deposition of ECM . Tranilast’s ability to inhibit ECM deposition could potentially make it a valuable tool in the treatment of conditions characterized by fibrosis.

Antiallergic Properties

Tranilast is an orally administered drug with antiallergic properties. It has been approved in Japan and the Republic of Korea for the treatment of asthma and hypertrophic scars . Its antiallergic properties could potentially be leveraged in the treatment of other allergic conditions as well.

Inhibition of Cytokine Release

Tranilast has been found to suppress the release of cytokines from various inflammatory cells . This property could potentially make it useful in the treatment of conditions characterized by inflammation.

Potential Use in Cancer Therapy

There is ongoing research into the potential use of Tranilast in cancer therapy. One study investigated the inhibitory effect of Tranilast on the interactions between non-small cell lung cancer (NSCLC) cells and the cancer-associated fibroblasts (CAFs) in the tumor microenvironment .

Treatment of Hypertrophic Scars

As mentioned earlier, Tranilast has been approved for the treatment of hypertrophic scars in certain countries . Hypertrophic scars are a common complication of wound healing and can cause significant cosmetic and functional problems.

Mechanism of Action

Target of Action

cis-Tranilast, an antiallergic drug, primarily targets the NLRP3 inflammasome . The NLRP3 inflammasome is a multiprotein complex that plays a pivotal role in regulating the innate immune system and inflammatory signaling .

Mode of Action

cis-Tranilast interacts with its target, the NLRP3 inflammasome, by binding to the NLRP3 protein and inhibiting its oligomerization . This interaction blocks the activation of the NLRP3 inflammasome, which in turn impedes the secretion of IL-1β from cells . It has also been found to inhibit the release of histamine from mast cells .

Biochemical Pathways

The primary biochemical pathway affected by cis-Tranilast is the NLRP3 inflammasome pathway . This pathway involves the assembly and activation of the NLRP3 inflammasome in response to pathogen-associated molecular patterns and damage-associated patterns. The activation of the NLRP3 inflammasome initiates the processing and release of pro-inflammatory cytokines IL-1β and IL-18 . By inhibiting the NLRP3 inflammasome, cis-Tranilast can suppress this inflammatory response .

Pharmacokinetics

The pharmacokinetics of cis-Tranilast have been studied in healthy subjects. After single dosing, the mean peak plasma concentrations were found to be 42.2 ± 5.92 μg/mL, occurring at a time (Tmax) of 2.79 ± 1.14 hours . The elimination half-life and total body plasma clearance were 7.58 ± 1.44 hours and 8.12 ± 1.31 mL/h/kg, respectively .

Result of Action

The molecular and cellular effects of cis-Tranilast’s action primarily involve the inhibition of cell proliferation and the suppression of inflammation . By inhibiting the NLRP3 inflammasome, cis-Tranilast can reduce the release of pro-inflammatory cytokines, thereby suppressing inflammation . Additionally, it has been found to inhibit cancer cell growth and proliferation in various tumor models .

Action Environment

The action, efficacy, and stability of cis-Tranilast can be influenced by various environmental factors. For instance, it has been approved for use in Japan and South Korea for the management of bronchial asthma, allergic rhinitis, and atopic dermatitis . These are conditions that can be influenced by environmental factors such as allergens and air quality.

Future Directions

Recent studies have shown the potential of cis-Tranilast in the management of certain types of tumors . It has also been identified as a drug that can reduce cisplatin resistance . Furthermore, it has been suggested for the treatment of Hepatitis B virus infection . These findings provide a strong rationale for the initiation of controlled clinical trials in these areas.

properties

IUPAC Name

2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHGWWWHIYHZNX-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424972
Record name cis-Tranilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Tranilast

CAS RN

91920-58-0
Record name cis-Tranilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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